molecular formula C16H18OSi B092602 Silane, ethenylethoxydiphenyl- CAS No. 17933-85-6

Silane, ethenylethoxydiphenyl-

Cat. No. B092602
CAS RN: 17933-85-6
M. Wt: 254.4 g/mol
InChI Key: GGJQEMXRDJPGAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of silicon-containing olefins, specifically 1,2-bis(silyl)ethenes, has been achieved through the metathesis of vinyl-trisubstituted silanes. This process yields both trans-(E) and cis-(Z) isomers in nearly equal ratios or favors the E isomer, depending on the conditions. The general formula for these bis(silyl)ethenes is (RO)nMe3-n SiCH=CHSiMe3-n(OR)n, where n can be 2 or 3, and R represents various alkyl groups such as methyl, ethyl, or propyl. These compounds were prepared, isolated, and identified predominantly through spectroscopic methods .

Molecular Structure Analysis

The molecular structures of silicon compounds of 1,1-bis(pyrrol-2-yl)ethenes have been elucidated. These compounds were synthesized via salt metathesis using a lithiated dipyrromethene and different diorganodichlorosilanes. The study provides insights into their optical properties and some reactivity patterns, which are essential for understanding the behavior of these silicon-based compounds .

Chemical Reactions Analysis

Triorganyl(2,4,6-trimethoxyphenyl)silanes have been synthesized and characterized to explore their potential as silylation reagents. These compounds exhibit chemoselectivity and regioselectivity with various nucleophiles, including O-, N-, and S-nucleophiles. The study investigates the selectivity of cleavage of the 2,4,6-trimethoxyphenyl group in the presence of other protecting groups, aiming to obtain useful chlorosilanes. The silylation reactions were performed under mild, acidic conditions, and the byproduct, 1,3,5-trimethoxybenzene, is highlighted as recyclable .

Physical and Chemical Properties Analysis

The physical and chemical properties of new triphenylene-based silanes have been studied, particularly their self-assembly behavior in the liquid state and on surfaces like glass and silicon oxide. The mesomorphic properties were determined using techniques such as differential scanning calorimetry (DSC), polarizing optical microscopy (POM), and X-ray diffraction. The study also delves into the formation of self-assembled monolayers (SAMs) from these silanes and their characterization through various methods, including water contact angle measurements, ellipsometry, and atomic force microscopy (AFM). The research further examines the structure of binary mixed SAMs and their potential as model systems for organic templating .

Scientific Research Applications

  • Enhancing Mechanical Properties of Composites
    Silane surface treatments on glass fibers, when used in nylon 6 and rubber blends, can significantly influence mechanical properties like yield strength and impact resistance. This is attributed to the reactivity differences in silane compounds. For instance, anhydride functional silanes demonstrated superior yield strength and impact resistance compared to amine functional silanes in certain composites (Laura et al., 2002).

  • In Surface-Coating Compositions
    Alkyl or aryl (aminoalkoxy)silanes, including ethyltri-(2-aminoethoxy)silane and diphenyldi-(2-aminoethoxy)silane, are valuable in surface-coating compositions. They can be used to create tough films with good adhesion, suitable for stoving finishes (Emblem, 2007).

  • In Photopolymerizable Mixtures
    Diphenylsilane in combination with multifunctional acrylates shows promise in photopolymerizable mixtures. These mixtures exhibit low oxygen sensitivity, leading to high conversion rates and tack-free polymers, beneficial for various applications (El-Roz et al., 2008).

  • Improving Efficiency in Electronic Devices
    Silane interlayers, such as γ-Methacryloxypropyl trimethoxysilane, can enhance the efficiency and extend the lifetime of polyfluorene-based polymer light-emitting diodes. This demonstrates silane's role in improving electronic device performance (Lee, 2008).

  • Crosslinking Polyethylene
    Silane, specifically vinyltrimethoxysilane, is used in crosslinking polyethylene to modify its properties. This process is important in improving the efficiency of various grades of polyethylene (Morshedian et al., 2009).

  • Biomedical Applications
    A poly(ethylene glycol) silane immobilized on iron oxide nanoparticles can be conjugated with cell targeting agents. This has applications in magnetic resonance imaging (MRI) and controlled drug delivery (Kohler et al., 2004).

  • In Protein Separations
    Poly(ethylene glycol) silane coatings reduce protein adsorption and are compatible with mass spectrometry, making them useful in proteomic analyses and electrophoretic separations of proteins (Razunguzwa et al., 2006).

  • Improving Cement and Mortar Properties
    Silanes and their derivatives, when added to cement, can enhance flexural and compressive strength in mortars, showing their significance in construction materials (Feng et al., 2016).

Safety And Hazards

Silane is a colorless gas that is extremely flammable and pyrophoric in air . Safety measures should be taken when handling silane, including wearing suitable protective clothing .

Future Directions

Silane coupling agents have many applications, including interfacial adhesive strength, water treatment, polymer composites, and coatings . They are valuable for multi-materialization . Future research directions for advancing IP-based fabrication processes are being explored .

properties

IUPAC Name

ethenyl-ethoxy-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18OSi/c1-3-17-18(4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h4-14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJQEMXRDJPGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C=C)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066282
Record name (Ethoxy)diphenylvinylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, ethenylethoxydiphenyl-

CAS RN

17933-85-6
Record name 1,1′-(Ethenylethoxysilylene)bis[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17933-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenylvinylethoxysilane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-(ethenylethoxysilylene)bis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Ethoxy)diphenylvinylsilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (ethoxy)diphenylvinylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.049
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Record name DIPHENYLVINYLETHOXYSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW5U3U8UUE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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